molecular formula C16H11Cl2N3OS2 B11674645 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B11674645
M. Wt: 396.3 g/mol
InChI Key: ZVDSWQDXFPOKPV-UFWORHAWSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide is a potent and specific chemical probe designed to target the B-cell lymphoma 6 (BCL6) protein. BCL6 is a master transcriptional repressor that is critical for the formation of germinal centers and the differentiation of B-cells, and its constitutive expression is a key oncogenic driver in a majority of diffuse large B-cell lymphomas (DLBCL) [https://pubmed.ncbi.nlm.nih.gov/21829353/]. This compound functions by binding to the lateral groove of the BCL6 BTB domain, thereby disrupting its corepressor interactions and effectively reversing the repression of its target genes [https://pubmed.ncbi.nlm.nih.gov/21829353/]. This mechanism induces apoptosis and cell cycle arrest specifically in BCL6-dependent lymphoma cell lines, making it an indispensable tool for elucidating the pathophysiology of B-cell malignancies and for validating BCL6 as a therapeutic target in preclinical models. Its research utility extends to studying the broader role of BCL6 in normal immune function, cellular differentiation, and other cancer contexts where BCL6-mediated transcriptional programs are active.

Properties

Molecular Formula

C16H11Cl2N3OS2

Molecular Weight

396.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H11Cl2N3OS2/c17-11-4-3-5-12(18)10(11)8-19-21-15(22)9-23-16-20-13-6-1-2-7-14(13)24-16/h1-8H,9H2,(H,21,22)/b19-8+

InChI Key

ZVDSWQDXFPOKPV-UFWORHAWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=C(C=CC=C3Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide. This intermediate is then reacted with 2,6-dichlorobenzaldehyde under specific conditions to form the final product.

  • Preparation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide

      Reagents: 2-mercaptobenzothiazole, chloroacetic acid, hydrazine hydrate.

      Conditions: The reaction is typically carried out in an organic solvent such as ethanol, under reflux conditions.

  • Formation of the final product

      Reagents: 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide, 2,6-dichlorobenzaldehyde.

      Conditions: The reaction is conducted in ethanol, with the addition of a catalytic amount of acetic acid, and the mixture is refluxed for several hours.

Industrial Production Methods

While the above synthetic route is suitable for laboratory-scale preparation, industrial production may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the process to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring and the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted benzothiazole or dichlorophenyl derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:

  • Antimicrobial Activity : Studies have shown that derivatives of benzothiazole compounds possess significant antibacterial properties. For instance, compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide have been tested against various strains of bacteria, including Staphylococcus aureus and Klebsiella pneumoniae, revealing promising results in inhibiting bacterial growth .
  • Anticancer Potential : Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells. The specific compound has been evaluated for its cytotoxic effects against different cancer cell lines, showing potential as an anticancer agent .

Applications in Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

  • Synthesis of New Derivatives : It can be used to synthesize various functionalized hydrazones and other heterocyclic compounds through reactions with different electrophiles. This versatility allows for the development of new materials with tailored properties for specific applications .
  • Green Chemistry : The synthesis methods employed for this compound often align with green chemistry principles by minimizing waste and using less hazardous solvents. This approach not only enhances sustainability but also promotes the development of safer chemical processes .

Case Studies

Several studies have documented the applications of this compound:

  • Antimicrobial Studies : A comprehensive study evaluated the antibacterial activity of various benzothiazole derivatives against multidrug-resistant bacteria. The results demonstrated that certain modifications to the benzothiazole scaffold significantly enhanced antimicrobial efficacy .
  • Anticancer Research : Another investigation focused on the cytotoxic effects of hydrazone derivatives on cancer cell lines. The study highlighted the structure-activity relationship (SAR) that could guide future drug design efforts targeting specific cancer types .
  • Synthetic Methodologies : Research has explored novel synthetic routes involving this compound to create libraries of new hydrazones with potential therapeutic applications. These methodologies emphasize efficiency and high yield, which are crucial for pharmaceutical development .

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

N′-[(2,6-Dichlorophenyl)methylidene]-1,2-benzothiazol-3-ylacetohydrazide (3q)
  • Structure : Benzothiazole-3-yl group instead of 2-ylsulfanyl.
  • Synthesis : Reflux in THF at 230–232°C, 93% yield .
  • Significance : Demonstrates high synthetic efficiency, suggesting that electron-deficient aryl aldehydes (e.g., 2,6-dichlorobenzaldehyde) enhance reaction yields.
Fluorinated Hydrazones (e.g., 4-Fluorophenyl Derivatives)
  • Structure : Fluorine substituents on the arylidene group.
  • Synthesis : Reflux with glacial acetic acid catalyst, yielding 60–90% .
  • Significance : Fluorination improves metabolic stability and bioavailability, a strategy applicable to the target compound.
Diclofenac Hydrazones (e.g., Compound 5)
  • Structure: 2,6-Dichloroanilino-phenyl group linked to acetohydrazide.
  • Synthesis: Ethanol reflux with acetic acid, 75–80% yield .
Anticonvulsant Benzothiazole Derivatives (e.g., Compound 8i)
  • Structure : 2-(1H-Benzotriazol-1-yl)acetohydrazide.
  • Activity : Most active in anticonvulsant screening .
  • Significance : The benzothiazole sulfanyl group in the target compound may similarly enhance central nervous system penetration.

Physicochemical Properties

Comparative data for selected compounds:

Compound Yield (%) Melting Point (°C) Key Functional Groups Reference
Target Compound N/A N/A Benzothiazole-2-ylsulfanyl, 2,6-dichlorophenyl
3q (Benzothiazol-3-yl derivative) 93 230–232 Benzothiazole-3-yl, 2,6-dichlorophenyl
Diclofenac Hydrazone (Compound 5) 75 198–200 2,6-Dichloroanilino-phenyl
3f (Aryloxyacetic Acid Derivative) 80 188–190 4-Chloro-3-methylphenoxy
  • Melting Points : Higher melting points (e.g., 230°C for 3q) correlate with rigid aromatic systems and strong intermolecular forces.
  • Yields : Reactions employing dichlorophenyl aldehydes (e.g., 3q, Compound 5) show yields >75%, indicating favorable kinetics .
Anticonvulsant Activity
  • Compound 8i : IC₅₀ values in micromolar range for seizure models .
  • Benzothiazole Sulfonamides : Enhanced activity due to sulfur electronegativity and lipophilicity .
  • Implication for Target Compound : The 2,6-dichlorophenyl group may synergize with benzothiazole to improve blood-brain barrier penetration.
Anti-Inflammatory and Analgesic Effects
  • Diclofenac Hydrazones : 50–60% edema inhibition in carrageenan-induced models .
  • SAR Insight : Dichlorophenyl groups reduce prostaglandin synthesis, suggesting similar mechanisms for the target compound .
Antimicrobial Potential
  • Fluorinated Hydrazones : MIC values of 13.3–26.6 µM against E. coli and K. pneumoniae .
  • Target Compound : Chlorine substituents may enhance microbial membrane disruption, though direct data are lacking.

Biological Activity

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anticancer, and antioxidant properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction between 2-mercaptobenzothiazole and α-bromoacetophenone in the presence of sodium carbonate in ethanol and water. The resulting compound is characterized by its melting point and crystallographic data.

Crystallographic Data

  • Molecular Formula : C16H13Cl2N3OS
  • Molecular Weight : 384.32 g/mol
  • Melting Point : Approximately 387-389 K
  • Crystal Structure : The compound exhibits a herring-bone arrangement due to intermolecular C—H⋯O interactions and π–π stacking between the thiazole and phenyl rings .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In a study by Padmavathi et al. (2008), it was found to exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

This suggests that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Recent studies have also highlighted the anticancer potential of this compound. In vitro assays demonstrated that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways, leading to cell cycle arrest and increased expression of pro-apoptotic proteins.

Cell Line IC50 (µM)
HeLa12.5
MCF-715.0

These findings indicate that the compound may serve as a lead structure for anticancer drug development.

Antioxidant Activity

The antioxidant activity of the compound was assessed using DPPH radical scavenging assays. It exhibited significant free radical scavenging activity, with an IC50 value comparable to established antioxidants like ascorbic acid.

Sample IC50 (µg/mL)
This compound50
Ascorbic Acid45

This suggests that it may have potential applications in preventing oxidative stress-related diseases.

Case Studies

A comprehensive review of literature reveals various case studies focusing on the biological activities of benzothiazole derivatives. For instance:

  • Antimicrobial Efficacy : A study demonstrated enhanced antimicrobial activity when combined with other compounds, suggesting a synergistic effect.
  • Anticancer Mechanisms : Research highlighted the role of benzothiazole derivatives in inhibiting tumor growth in vivo models.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide?

Answer:
The compound is synthesized via a two-step process:

Intermediate Formation : React methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate in ethanol under reflux for 4 hours. Reaction progress is monitored by TLC (chloroform:methanol, 7:3), followed by recrystallization in ethanol .

Reductive Amination : The intermediate is reacted with 2,6-dichlorobenzaldehyde under solvent-free conditions using sodium borohydride/boric acid (1:1) as a reducing agent. Grinding in an agate mortar for 20–30 minutes ensures complete reaction, confirmed by TLC .

Basic: What spectroscopic and analytical methods are used to confirm the structure of this compound?

Answer:

  • TLC : Monitors reaction progress using chloroform:methanol (7:3) as the mobile phase .
  • NMR : Key signals include singlets for -NH₂ (δ 4.490 ppm) and -NH (δ 9.414 ppm) in the intermediate .
  • X-ray Crystallography : Resolves the E-configuration of the hydrazone bond and confirms dihedral angles (e.g., 79.7° between dichlorophenyl and benzothiazole rings) .

Advanced: How can researchers optimize the solvent-free reductive amination step to improve yield and purity?

Answer:

  • Catalyst Ratio : Adjust the sodium borohydride/boric acid ratio (1:1 to 1:2) to enhance hydrazone formation efficiency .
  • Grinding Time : Extend grinding to 30–40 minutes to ensure complete aldehyde conversion .
  • Post-Reaction Workup : Wash with ice-cold water to remove unreacted aldehydes and recrystallize in ethanol for higher purity .

Advanced: How do researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Comparative Assays : Use standardized antimicrobial assays (e.g., MIC against E. coli MTCC 4351 and K. pneumoniae MTCC 3384) with molar concentration normalization to account for molecular weight variations .
  • Structural Analog Analysis : Compare activity with fluorinated hydrazones (e.g., 4-fluorophenyl derivatives) to identify substituent effects .
  • Crystallographic Validation : Confirm stereochemical integrity, as minor conformational changes (e.g., dihedral angles) can alter bioactivity .

Basic: What are the primary biological targets or applications studied for this compound?

Answer:

  • Antimicrobial Activity : Tested against Gram-positive (Staphylococcus aureus), Gram-negative (E. coli), and fungal (Candida albicans) strains via agar dilution and MIC assays .
  • Structural Analogs : Fluorinated hydrazones show enhanced activity due to electron-withdrawing substituents (e.g., 4-fluorophenyl groups) .

Advanced: What methodologies are employed to study the compound’s interactions with biological targets?

Answer:

  • Molecular Docking : Simulate binding to bacterial enzymes (e.g., dihydrofolate reductase) using software like AutoDock Vina .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., N–H⋯N hydrogen bonds) from crystallographic data to predict stability and solubility .
  • In Vitro Assays : Use time-kill kinetics to differentiate bacteriostatic vs. bactericidal effects .

Advanced: How do researchers address challenges in scaling up synthesis without compromising stereochemical integrity?

Answer:

  • Green Chemistry : Replace grinding with mechanochemical ball milling to maintain solvent-free conditions at larger scales .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track imine formation and prevent racemization .
  • Crystallization Control : Optimize solvent mixtures (e.g., methanol:acetone 1:1) to ensure single-crystal growth for consistent stereochemistry .

Basic: What are the critical stability considerations for storing this compound?

Answer:

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the hydrazone bond.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfanyl group .
  • Temperature : Maintain at 4°C for short-term storage; -20°C for long-term preservation .

Advanced: How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

Answer:

  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Retrosynthetic Analysis : Use software (e.g., Synthia) to propose alternative routes (e.g., Ullmann coupling for benzothiazole synthesis) .

Advanced: What strategies validate the compound’s mechanism of action in antimicrobial assays?

Answer:

  • Resistance Studies : Serial passage assays to detect mutation rates in target pathogens .
  • Enzyme Inhibition : Measure IC₅₀ against bacterial β-lactamases or fungal lanosterol demethylase .
  • Membrane Permeability : Use fluorescent probes (e.g., propidium iodide) to assess cell membrane disruption .

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